molecular formula C12H13NO B188999 1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 33022-90-1

1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B188999
CAS No.: 33022-90-1
M. Wt: 187.24 g/mol
InChI Key: RTIDNJAWGADXJK-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C12H13NO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes a ketone functional group attached to an indole ring substituted with two methyl groups. The compound is used in various scientific research applications due to its interesting chemical properties and biological activities .

Preparation Methods

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of indole derivatives with acetylating agents. One common method includes the Friedel-Crafts acylation of 1,2-dimethylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces secondary alcohols .

Scientific Research Applications

1-(1,2-Dimethyl-1H-indol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The compound’s ketone group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity[5][5].

Comparison with Similar Compounds

1-(1,2-Dimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:

    1-Methyl-3-acetylindole: Similar in structure but with only one methyl group on the indole ring.

    1-(1,2-Dimethyl-1H-indol-3-yl)propan-1-one: A longer carbon chain attached to the indole ring.

    1-(1,2-Dimethyl-1H-indol-3-yl)methanol: The ketone group is reduced to a hydroxyl group.

These compounds share similar chemical properties but differ in their specific reactivity and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIDNJAWGADXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301418
Record name 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33022-90-1
Record name 33022-90-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6 moles of N,N-dimethylacetamide and cooled at 0° C., 1.5 moles of phosphorus oxychloride was added dropwise in 30 minutes with stirring. After further adding 1 mole of 1,2-dimethylindole thereto, the reaction was carried out at 85°-90° C. for 2 hours. Then, the reaction solution was poured into 2 liters of ice water. The reaction solution was made alkaline, extracted with 0.5 liter of ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was recrystallized from ethyl acetate to give yellow crystals in yield of 80%.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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